molecular formula C18H24F2N6O B12238689 2-Cyclopropyl-4-(difluoromethyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine

2-Cyclopropyl-4-(difluoromethyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine

Cat. No.: B12238689
M. Wt: 378.4 g/mol
InChI Key: FAMHQFBWCMZOGE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(difluoromethyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine core substituted with cyclopropyl, difluoromethyl, and a piperazine ring linked to an oxadiazole moiety. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(difluoromethyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine involves multiple steps, starting from readily available starting materials. One possible synthetic route is as follows:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.

    Introduction of Cyclopropyl and Difluoromethyl Groups: The cyclopropyl and difluoromethyl groups can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.

    Attachment of the Piperazine Ring: The piperazine ring can be attached to the pyrimidine core through a nucleophilic substitution reaction using a suitable piperazine derivative.

    Formation of the Oxadiazole Moiety: The oxadiazole moiety can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(difluoromethyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkylating agents, halogenating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) in the formulation of new medications.

    Materials Science: The unique structure of the compound makes it suitable for the development of novel materials with specific properties.

    Biological Research: The compound can be used to study the biological pathways and mechanisms involved in various diseases.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(difluoromethyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-(difluoromethyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine is unique due to its combination of a pyrimidine core, cyclopropyl group, difluoromethyl group, piperazine ring, and oxadiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H24F2N6O

Molecular Weight

378.4 g/mol

IUPAC Name

5-[[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C18H24F2N6O/c1-11(2)17-23-15(27-24-17)10-25-5-7-26(8-6-25)14-9-13(16(19)20)21-18(22-14)12-3-4-12/h9,11-12,16H,3-8,10H2,1-2H3

InChI Key

FAMHQFBWCMZOGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4

Origin of Product

United States

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